![molecular formula C19H16N2O3 B11701080 3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring, a methoxyphenyl group, and a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 4-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide: Similar structure but with an additional hydroxyl group on the benzylidene moiety.
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Contains a benzohydrazide instead of a naphthohydrazide.
Uniqueness
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-8-6-13(7-9-16)12-20-21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Clave InChI |
XILUTEJQRJMZHP-UDWIEESQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


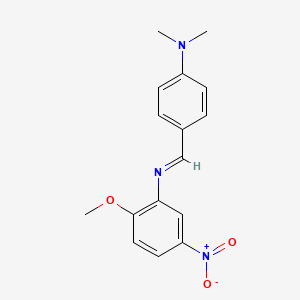
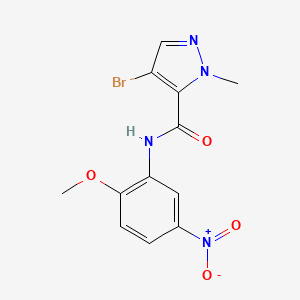
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B11701018.png)
![2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)
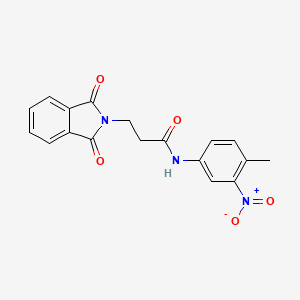
![2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B11701047.png)
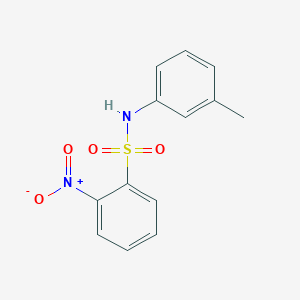
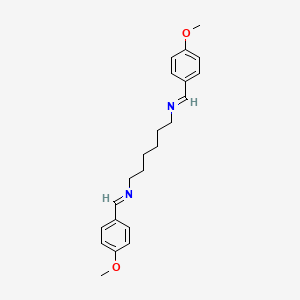
![3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701064.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701071.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)


